molecular formula C10H9F3O B8640125 3-(3-Trifluoromethylphenyl)-2-propene-1-ol CAS No. 826994-12-1

3-(3-Trifluoromethylphenyl)-2-propene-1-ol

Cat. No. B8640125
M. Wt: 202.17 g/mol
InChI Key: YDNLMIBCGPTFIK-UHFFFAOYSA-N
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Patent
US08759586B2

Procedure details

Methanesulphonic acid (59.4 g) was added to a solution of 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol (50 g) in tetrahydrofuran (200 mL) and de-ionized water (100 mL) at room temperature. Reaction mixture was refluxed at 65° C. to 70° C. for about 20-22 hours. After completion of the reaction, de-ionized water (50 mL) and toluene (200 mL) were added to organic layer. Organic layer was separated and neutralized to pH 7.5-8.0 using solution of sodium bicarbonate (7%), and concentrated under vacuum to give 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol as oil.
Quantity
59.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=[O:3].[F:6][C:7]([F:19])([F:18])[C:8]1[CH:9]=[C:10]([CH:14](O)[CH:15]=[CH2:16])[CH:11]=[CH:12][CH:13]=1.C1(C)C=CC=CC=1>O1CCCC1.O>[F:6][C:7]([F:19])([F:18])[C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH2:16][OH:3])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
59.4 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C(C=C)O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 65° C. to 70° C. for about 20-22 hours
Duration
21 (± 1) h
ADDITION
Type
ADDITION
Details
were added to organic layer
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=CCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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